molecular formula C7H6KO5S B8797149 Potassium 4-sulfobenzoic acid

Potassium 4-sulfobenzoic acid

Cat. No. B8797149
M. Wt: 241.28 g/mol
InChI Key: CHOZCOOPUIGENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05644017

Procedure details

4-Chlorosulfonylbenzoic acid is prepared by procedures described in (J. Chem. Soc., Vol. 121, 2022-26, 1922). A 250 mL flask equipped with condenser, CaCl2 drying tube and magnetic stirrer is charged with 35.1 g (0.146 mol) of potassium 4-sulfobenzoic acid and 50 mL of chlorosulfonic acid. The flask is placed in an oil bath and warmed to 100° C. After 1 hour at temperature, the reaction mixture is homogeneous. The reaction mixture is cooled and poured onto 300 g of crushed ice. The white precipitate is collected by filtration and washed 3 times with 100 mL portions of cold water. After air drying the solid is placed in a vacuum oven at 65° C. to yield 26.7 g of 4-chlorosulfonyl benzoic acid.
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(O)(=[O:3])=[O:2].[K].[Cl:15]S(O)(=O)=O>>[Cl:15][S:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[O:3])=[O:2] |f:0.1,^1:13|

Inputs

Step One
Name
Quantity
35.1 g
Type
reactant
Smiles
S(=O)(=O)(O)C1=CC=C(C(=O)O)C=C1.[K]
Name
Quantity
50 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Chlorosulfonylbenzoic acid is prepared by procedures
CUSTOM
Type
CUSTOM
Details
A 250 mL flask equipped with condenser, CaCl2 drying tube and magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The flask is placed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
The white precipitate is collected by filtration
WASH
Type
WASH
Details
washed 3 times with 100 mL portions of cold water
CUSTOM
Type
CUSTOM
Details
After air drying the solid
CUSTOM
Type
CUSTOM
Details
is placed in a vacuum oven at 65° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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